[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Description
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is an ester derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at position 5 and a methyl ester-linked 2-(4-methylphenoxy)acetate moiety at position 2. Its molecular formula is C₁₉H₁₆F₂NO₄, with a calculated molecular weight of 375.34 g/mol. The structural complexity arises from the combination of a fluorinated aromatic system, a heterocyclic oxazole ring, and a phenoxy-acetate ester chain.
The synthesis of this compound likely involves esterification of the alcohol precursor, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol (C₁₀H₇F₂NO₂, 211.17 g/mol), with 2-(4-methylphenoxy)acetic acid or its activated derivative (e.g., acid chloride) under basic conditions . The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO4/c1-12-2-5-15(6-3-12)24-11-19(23)25-10-14-9-18(26-22-14)16-7-4-13(20)8-17(16)21/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZWLNHOTYIPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The difluorophenyl group can be introduced through a halogenation reaction, while the p-tolyloxy group is typically added via an etherification reaction. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the specific biological activities of this compound and its potential use in drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved in the compound’s effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional comparisons with analogous compounds:
Structural and Functional Comparisons
Oxazole vs. Triazole Derivatives The target compound’s 1,2-oxazole ring differs from 1,2,4-triazole derivatives (e.g., Posaconazole-related compounds and the triazol-3-ylthio ketone ) in electronic distribution and hydrogen-bonding capacity. The 2,4-difluorophenyl substituent is common across multiple compounds (target compound, Posaconazole derivatives , and oxazol-3-amine ). This group enhances lipophilicity and resistance to oxidative metabolism, a critical feature in antifungal agents .
Ester vs. Alcohol/Amino Substituents The ester group in the target compound improves membrane permeability compared to the hydroxyl group in [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol . However, esterases may hydrolyze this moiety in vivo, necessitating prodrug design considerations.
Biological Activity Posaconazole derivatives (triazole-based) are clinically validated antifungals targeting lanosterol 14α-demethylase . The target compound’s oxazole core may interact with similar enzymes but with altered binding kinetics due to reduced nitrogen content. Sulfonylurea herbicides (e.g., metsulfuron methyl ) share ester functionalities but lack fluorinated aromatic systems, highlighting the target compound’s specificity for pharmaceutical applications.
Physicochemical Properties
- Lipophilicity: The 2,4-difluorophenyl and methylphenoxy groups increase logP values compared to non-fluorinated analogs, favoring blood-brain barrier penetration .
- Solubility : The ester group in the target compound enhances aqueous solubility relative to the alcohol precursor , though it remains less soluble than amine derivatives .
Research Findings and Implications
Antifungal Potential: Structural alignment with Posaconazole supports hypotheses about the target compound’s antifungal activity. However, in vitro studies are needed to confirm efficacy against Candida or Aspergillus species.
Toxicity: The methylphenoxy group introduces a bulky aromatic substituent, which could increase off-target interactions compared to simpler alkyl chains .
Biological Activity
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring and a phenoxyacetate moiety, which are significant for its biological activity. The presence of fluorine atoms in the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F2N2O3 |
| Molecular Weight | 344.34 g/mol |
| CAS Number | 1021216-61-4 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially acting as an inhibitor. For instance, similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, fluorinated derivatives have shown the ability to induce cytochrome P450 enzymes (CYPs), leading to the formation of reactive metabolites that can bind to DNA and inhibit cancer cell growth .
Antimicrobial Properties
Research has also suggested potential antimicrobial activity. Compounds containing oxazole rings have been reported to exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Case Studies
- Antiproliferative Effects : A study focusing on structurally related oxazole derivatives demonstrated that these compounds could effectively reduce the viability of breast and ovarian cancer cells by inducing apoptosis through the activation of caspase pathways .
- Enzyme Interaction Studies : Investigations into the interaction of oxazole derivatives with CYP enzymes revealed that these compounds could significantly alter the metabolic pathways in sensitive cancer cells, enhancing their cytotoxic effects.
Cytotoxicity Assays
In vitro assays have shown that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. The IC50 values indicate potent activity at low concentrations, suggesting a promising therapeutic index.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. The results indicated strong binding interactions with HDACs and other relevant enzymes, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
